molecular formula C13H14N2O2 B13752840 3-hydroxy-6-(pentyloxy)-1,2-Benzenedicarbonitrile CAS No. 75941-30-9

3-hydroxy-6-(pentyloxy)-1,2-Benzenedicarbonitrile

Cat. No.: B13752840
CAS No.: 75941-30-9
M. Wt: 230.26 g/mol
InChI Key: SJSJFFGLDGAYIC-UHFFFAOYSA-N
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Description

3-hydroxy-6-(pentyloxy)-1,2-Benzenedicarbonitrile is an organic compound with a complex structure that includes hydroxyl, pentyloxy, and dicarbonitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-6-(pentyloxy)-1,2-Benzenedicarbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a hydroxybenzonitrile derivative with a pentyl halide under basic conditions, followed by further functional group modifications to introduce the hydroxyl and dicarbonitrile groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-6-(pentyloxy)-1,2-Benzenedicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-hydroxy-6-(pentyloxy)-1,2-Benzenedicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxy-6-(pentyloxy)-1,2-Benzenedicarbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-6-(methoxy)-1,2-Benzenedicarbonitrile
  • 3-hydroxy-6-(ethoxy)-1,2-Benzenedicarbonitrile
  • 3-hydroxy-6-(butoxy)-1,2-Benzenedicarbonitrile

Uniqueness

3-hydroxy-6-(pentyloxy)-1,2-Benzenedicarbonitrile is unique due to its specific pentyloxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

75941-30-9

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

3-hydroxy-6-pentoxybenzene-1,2-dicarbonitrile

InChI

InChI=1S/C13H14N2O2/c1-2-3-4-7-17-13-6-5-12(16)10(8-14)11(13)9-15/h5-6,16H,2-4,7H2,1H3

InChI Key

SJSJFFGLDGAYIC-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C(=C(C=C1)O)C#N)C#N

Origin of Product

United States

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